molecular formula C10H15N5 B13647857 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13647857
M. Wt: 205.26 g/mol
InChI Key: RFGWIBOHZKLMBZ-UHFFFAOYSA-N
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Description

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-7-5-15(13-10(7)11)6-9-4-8(2)12-14(9)3/h4-5H,6H2,1-3H3,(H2,11,13)

InChI Key

RFGWIBOHZKLMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2C=C(C(=N2)N)C)C

Origin of Product

United States

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